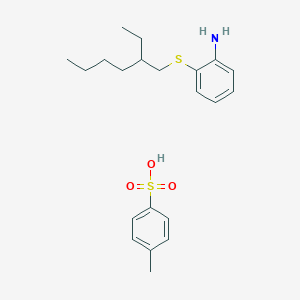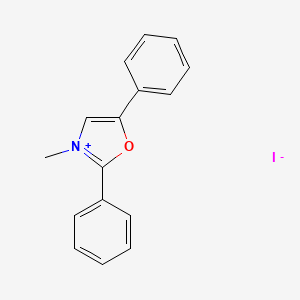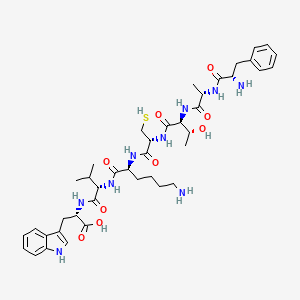![molecular formula C11H16N2O4S B14191431 N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide CAS No. 919996-83-1](/img/structure/B14191431.png)
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxy group, a sulfamoyl group, and a phenylethyl group attached to a propanamide backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide typically involves the reaction of 3-chloropropanamide with N-hydroxy-2-phenylethylsulfamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxo-3-[(2-phenylethyl)sulfamoyl]propanamide.
Reduction: Formation of N-hydroxy-3-[(2-phenylethyl)amino]propanamide.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfamoyl group can interact with enzyme active sites, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can be compared with other similar compounds, such as:
N-Hydroxy-3-[(2-phenylethyl)amino]propanamide: Similar structure but with an amino group instead of a sulfamoyl group, leading to different reactivity and biological activity.
N-Hydroxy-3-[(2-phenylethyl)carbamoyl]propanamide: Contains a carbamoyl group, which may alter its chemical properties and interactions with biological targets.
Propriétés
Numéro CAS |
919996-83-1 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N-hydroxy-3-(2-phenylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C11H16N2O4S/c14-11(13-15)7-9-18(16,17)12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14) |
Clé InChI |
XZZSUHFOHOMGAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNS(=O)(=O)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)

![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)

![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)

![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)

![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
